methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate, also known as MOME-DMA, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of coumarins, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate has been shown to induce apoptosis in cancer cells and inhibit the growth of fungi.
Advantages and Limitations for Lab Experiments
Methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields and purity. It also exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, there are some limitations to its use. methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic compound that may not accurately reflect the behavior of natural compounds. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate. One area of research could focus on its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Another area of research could involve the development of new synthetic analogs of methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate with improved biological activities. Additionally, the use of methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate as a fluorescent probe and photosensitizer could be further explored for its potential applications in imaging and photodynamic therapy.
Synthesis Methods
The synthesis of methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves several steps, including the condensation of 7-hydroxy-4,8-dimethylcoumarin with ethyl oxalate, followed by the reaction with methoxyacetic acid in the presence of a catalyst. The final product is obtained by methylation of the intermediate with dimethyl sulfate. This synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
Methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antifungal properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
properties
IUPAC Name |
methyl 2-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-9-11-5-6-13(23-8-15(19)22-4)10(2)16(11)24-17(20)12(9)7-14(18)21-3/h5-6H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBWIQZQGZUCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate |
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